KetoABNO

Vue d'ensemble

Description

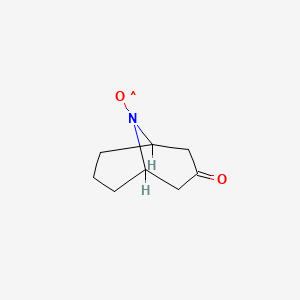

Keto-ABNO, also known as 9-azabicyclo[3.3.1]nonan-3-one N-oxyl, is a yellow crystalline solid used primarily as an oxidation catalyst. It is known for its efficiency in catalytic aerobic oxidation and protein modification. Keto-ABNO is bench-stable for several months and soluble in various organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Keto-ABNO can be synthesized through the aerobic oxidation of 9-azabicyclo[3.3.1]nonane. The process involves using a catalyst system that includes copper (I) and Keto-ABNO itself. This method is highly effective for the oxidation of secondary alcohols, including unactivated aliphatic substrates .

Industrial Production Methods

In industrial settings, Keto-ABNO is produced using similar catalytic systems but on a larger scale. The process involves the use of acidic solvents and co-catalysts to achieve high yields. For example, the aerobic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using Keto-ABNO as a catalyst in acetic acid has been reported to achieve a 93.4% yield within half an hour at room temperature .

Analyse Des Réactions Chimiques

Types of Reactions

Keto-ABNO primarily undergoes oxidation reactions. It is highly effective in the aerobic oxidation of alcohols to aldehydes or ketones and the oxidation of secondary amines to imines .

Common Reagents and Conditions

The common reagents used in these reactions include copper (I) salts and bismuth nitrate. The reactions are typically carried out at room temperature and ambient pressure, making them convenient and environmentally friendly .

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, and imines. For instance, the oxidation of secondary alcohols using Keto-ABNO results in the formation of the corresponding ketones .

Applications De Recherche Scientifique

Catalytic Applications

KetoABNO is primarily recognized for its role as a catalyst in oxidation reactions. It has been employed in several catalytic systems to enhance the efficiency of converting alcohols to aldehydes and ketones.

Alcohol Oxidation

A significant application of this compound is in the aerobic oxidation of alcohols. A study demonstrated that a catalytic system combining bismuth nitrate and this compound effectively oxidizes primary and secondary alcohols to their corresponding carbonyl compounds with high yields. The optimal conditions included 5 mol% of this compound and 10 mol% of bismuth nitrate, achieving yields up to 94% for acetophenone from 1-phenylethanol under aerobic conditions .

Table 1: Summary of Alcohol Oxidation Reactions Using this compound

| Substrate | Catalyst System | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 1-Phenylethanol | Bi(NO3)3/KetoABNO | 94 | 5 mol% this compound, 10 mol% Bi(NO3)3, CH3CN |

| 2-Octanol | Cu/KetoABNO | Varies | 1 mol% this compound, ambient air |

| Ethylbenzene | Cu/KetoABNO | 87.4 | Continuous flow reactor |

Aldehyde Oxidation

This compound also plays a role in the oxidation of aldehydes to carboxylic acids. In a study utilizing a co-catalytic system with NOx, this compound was shown to enhance the yield significantly compared to traditional methods. This system improved the reaction kinetics and selectivity towards the desired carboxylic acids .

Mechanistic Insights

The mechanism of action for this compound in these catalytic processes involves its ability to generate reactive intermediates that facilitate the oxidation process. For instance, during alcohol oxidation, this compound is oxidized to its cationic form (this compound+), which subsequently oxidizes the alcohol substrate while being reduced back to its original form . This redox cycling is crucial for maintaining catalytic activity.

Industrial Applications

The scalability of reactions involving this compound has been demonstrated, indicating its potential for industrial applications. The ability to achieve high yields in gram-scale reactions suggests that this compound could be utilized in large-scale chemical manufacturing processes, particularly for producing fine chemicals and pharmaceuticals .

Case Study 1: Bismuth Nitrate/KetoABNO System

In a notable study published in Nature Catalysis, researchers explored the efficacy of a bismuth nitrate/KetoABNO catalytic system for the aerobic oxidation of various alcohols. The study highlighted that this system not only provided high yields but also exhibited broad functional group tolerance, making it suitable for diverse substrates .

Case Study 2: Continuous Flow Reactor Application

Another research effort focused on employing this compound in a continuous flow reactor setup for the oxidation of ethyl lactate to ethyl pyruvate. The results indicated an impressive yield of 87.4%, showcasing the efficiency of this compound in continuous processes which are often preferred in industrial settings due to their operational stability and safety .

Mécanisme D'action

Keto-ABNO exerts its effects through a radical mechanism. It acts as an oxidizing agent, facilitating the transfer of oxygen atoms to the substrate. The molecular targets include secondary alcohols and amines, which are oxidized to their corresponding ketones and imines .

Comparaison Avec Des Composés Similaires

Similar Compounds

TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl): Another widely used oxidation catalyst, but Keto-ABNO is more efficient due to less steric hindrance.

ABNO (9-azabicyclo[3.3.1]nonane N-oxyl): Similar to Keto-ABNO but lacks the ketone functional group, making Keto-ABNO more versatile in certain reactions.

Uniqueness

Keto-ABNO is unique due to its high efficiency in oxidation reactions and its stability under various conditions. It is more effective than TEMPO in oxidizing secondary amines to imines and alcohols to ketones or carboxylic acids .

Activité Biologique

KetoABNO (Keto-2,2,6,6-tetramethylpiperidinoxyl) is a nitroxyl radical that has garnered attention for its catalytic properties in various organic transformations. This article explores the biological activity of this compound, focusing on its role in catalysis, particularly in oxidation reactions, and its potential applications in medicinal chemistry.

Overview of this compound

This compound is a bicyclic nitroxyl compound known for its stability and ability to mediate redox reactions. It is derived from the parent compound ABNO (2,2,6,6-tetramethylpiperidinoxyl) and exhibits enhanced reactivity due to its structural modifications. The compound's unique properties make it suitable for various catalytic applications, particularly in oxidation processes.

Catalytic Activity

This compound has been extensively studied for its catalytic efficiency in the oxidation of alcohols and aldehydes. Its mechanism typically involves the generation of a keto radical that facilitates the transfer of oxygen or other oxidizing agents to substrates.

Key Findings from Research Studies

-

Aerobic Oxidation of Alcohols :

- A study demonstrated that this compound can effectively catalyze the aerobic oxidation of alcohols to aldehydes and ketones. In a reaction system using bismuth nitrate as a co-catalyst, this compound showed superior performance compared to other nitroxyl radicals like TEMPO. The optimized conditions yielded up to 94% acetophenone from 1-phenylethanol .

- Electrochemical Applications :

- Oxidation of Aldehydes :

Comparative Catalytic Performance

The following table summarizes the catalytic performance of this compound compared to other nitroxyl radicals in various reactions:

| Catalyst | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Aerobic oxidation of alcohols | 94 | Bi(NO3)3, air, CH3CN |

| TEMPO | Aerobic oxidation of alcohols | 66 | Bi(NO3)3, air |

| ABNO | Oxidation of aldehydes | 70 | NOx co-catalyst |

| This compound | Oxidation of aldehydes | 86 | NOx co-catalyst |

Case Studies

- Case Study: Alcohol Oxidation :

- Case Study: Electrochemical Reactions :

Propriétés

InChI |

InChI=1S/C8H12NO2/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-7H,1-5H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZBXNVXJGUYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC(C1)N2[O] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30991538 | |

| Record name | (3-Oxo-9-azabicyclo[3.3.1]nonan-9-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7123-92-4 | |

| Record name | Norpseudopelleterine-N-oxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007123924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Oxo-9-azabicyclo[3.3.1]nonan-9-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (ketoABNO) and what makes it useful in organic synthesis?

A1: this compound is an organic nitroxyl radical that acts as a highly effective catalyst for the aerobic oxidation of alcohols to aldehydes or ketones. [, , ] This compound exhibits remarkable catalytic activity when combined with copper(I) salts, facilitating the oxidation of various alcohols, including challenging unactivated aliphatic substrates. [] The reaction utilizes molecular oxygen as the terminal oxidant, leading to the generation of water as the sole byproduct, which highlights its environmentally benign nature. []

Q2: Can you elaborate on the reaction mechanism of this compound-catalyzed alcohol oxidations?

A2: While the exact mechanism is still under investigation, studies suggest that this compound, in conjunction with a copper(I) catalyst, undergoes a redox cycle to facilitate alcohol oxidation. It is proposed that the copper(I) species activates molecular oxygen, generating a reactive copper-oxygen species. This species then interacts with this compound, forming a this compound+ species capable of oxidizing the alcohol substrate. The resulting aldehyde or ketone product is released, and the this compound catalyst is regenerated, enabling catalytic turnover. []

Q3: What are the advantages of employing a this compound/NOx cocatalytic system for aldehyde oxidation?

A3: The use of this compound in combination with a NOx source like sodium nitrite provides a mild and efficient method for the aerobic oxidation of aldehydes to carboxylic acids. [] This methodology exhibits excellent functional group tolerance and is compatible with a wide range of substrates, including those bearing sensitive functionalities. The mild reaction conditions minimize racemization, enabling the synthesis of valuable chiral carboxylic acids, especially when combined with asymmetric hydroformylation reactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.